molecular formula C14H28N2O2 B2715337 Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate CAS No. 1780209-02-0

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate

Cat. No.: B2715337
CAS No.: 1780209-02-0
M. Wt: 256.39
InChI Key: POULDLGIUYUPGX-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2. It is known for its unique structure, which includes a piperidine ring substituted with tert-butyl and amino groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine with a suitable carboxylating agent. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine: Lacks the carboxylate group, making it less reactive in certain chemical reactions.

    Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxamide: Contains an amide group instead of a carboxylate, which affects its chemical properties and reactivity.

Uniqueness

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-8-13(4,5)10(15)14(6,7)9-16/h10H,8-9,15H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULDLGIUYUPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(C1N)(C)C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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